molecular formula C11H15BrClNO2 B13483840 5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride

5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride

Cat. No.: B13483840
M. Wt: 308.60 g/mol
InChI Key: PHPHAEOYOYRMBJ-UHFFFAOYSA-N
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Description

5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C11H15BrNO2·HCl It is a derivative of pentanoic acid, featuring an amino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride typically involves multiple steps. One common method starts with the esterification of levulinic acid, followed by bromination to produce methyl 5-bromolevulinate. This intermediate is then reacted with potassium phthalimide in the presence of dimethylformamide (DMF), followed by acidolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-oxopentanoic acid hydrochloride
  • 5-Amino-5-(4-chlorophenyl)pentanoic acid hydrochloride
  • 5-Amino-5-(4-fluorophenyl)pentanoic acid hydrochloride

Uniqueness

5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different halogen substitutions.

Properties

Molecular Formula

C11H15BrClNO2

Molecular Weight

308.60 g/mol

IUPAC Name

5-amino-5-(4-bromophenyl)pentanoic acid;hydrochloride

InChI

InChI=1S/C11H14BrNO2.ClH/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15;/h4-7,10H,1-3,13H2,(H,14,15);1H

InChI Key

PHPHAEOYOYRMBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCCC(=O)O)N)Br.Cl

Origin of Product

United States

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